2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone is an organic compound with the molecular formula C14H10BrClOS. It is a solid substance with a molecular weight of 341.66 g/mol . This compound is known for its potential biological activity and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone typically involves the bromination of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and solvents. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted ethanones.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone involves its interaction with specific molecular targets. The bromine and sulfur atoms play crucial roles in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenyl-1-ethanone: Lacks the chlorophenylsulfanyl group, resulting in different reactivity and biological activity.
4-Chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone: Contains an additional chlorine atom, which can alter its chemical properties and biological effects.
Uniqueness
2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone is unique due to the presence of both bromine and chlorophenylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-bromo-2-(4-chlorophenyl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClOS/c15-14(13(17)10-4-2-1-3-5-10)18-12-8-6-11(16)7-9-12/h1-9,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFSMHYSFPUNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(SC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.